![molecular formula C13H11ClFNOS B2680163 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one CAS No. 339313-12-1](/img/structure/B2680163.png)
3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one” is a chemical compound that has potential anti-tumor and anti-bacterial activities . It is often used as a reagent in pharmaceutical research and has potential for use in tumor treatment . It is also an impurity of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC) .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one”:
Proteomics Research
3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is widely used in proteomics research. This compound can be utilized to study protein interactions, modifications, and functions. Its unique chemical structure allows it to act as a probe in various assays, helping researchers understand protein dynamics and signaling pathways .
Drug Discovery and Development
This compound is significant in the field of drug discovery and development. It serves as a lead compound or a reference molecule in the synthesis of new therapeutic agents. Researchers use it to design and test new drugs, particularly those targeting specific proteins or enzymes involved in diseases .
Pharmacological Studies
In pharmacological studies, 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is used to investigate the pharmacokinetics and pharmacodynamics of new drugs. It helps in understanding how drugs interact with biological systems, their absorption, distribution, metabolism, and excretion (ADME) properties .
Biochemical Assays
This compound is employed in various biochemical assays to study enzyme activities, receptor binding, and cellular responses. Its specific interactions with biological molecules make it a valuable tool for elucidating biochemical pathways and mechanisms .
Toxicological Research
In toxicological research, 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is used to assess the toxicity of new chemical entities. Researchers use it to evaluate the potential adverse effects of compounds on different biological systems, helping to ensure the safety of new drugs and chemicals .
Chemical Biology
Chemical biology applications of this compound include studying the chemical basis of biological processes. It is used to develop chemical probes and tools that can modulate biological functions, providing insights into cellular processes and disease mechanisms .
Molecular Modeling and Simulation
In molecular modeling and simulation, 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is used to create computational models of molecular interactions. These models help predict the behavior of molecules in biological systems, aiding in the design of new drugs and therapeutic strategies .
Analytical Chemistry
This compound is also used in analytical chemistry for the development of analytical methods and techniques. It serves as a standard or reference material in various analytical procedures, ensuring the accuracy and reliability of analytical results .
Propriétés
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTLKBYSGCPYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

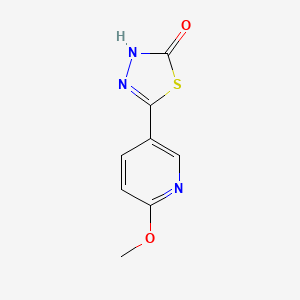
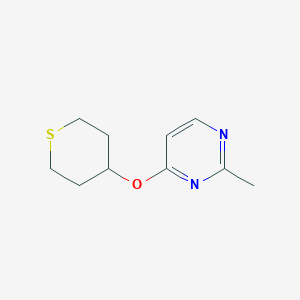
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
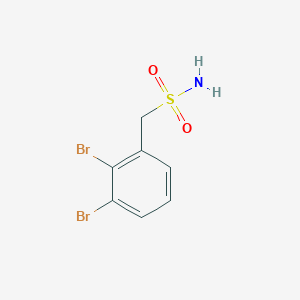
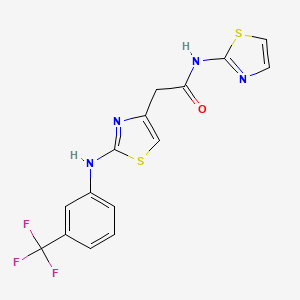
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)

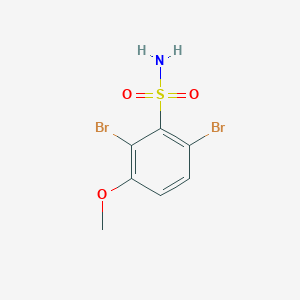
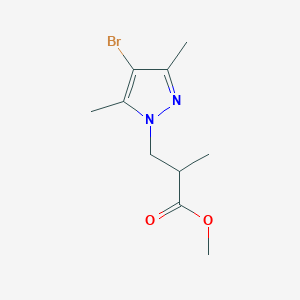
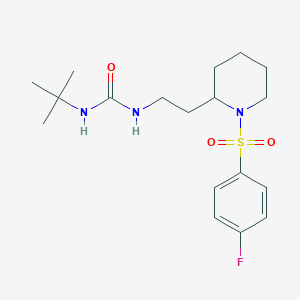


![8-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2680102.png)